Dop-deda

Lipid Nanoparticles PEG-Free Formulation Colloidal Stability

Conventional ionizable lipids require PEGylation to prevent LNP aggregation in physiological buffers-a liability for repeat dosing and anti-PEG antibody responses. DOP-DEDA (dioleoylglycerophosphate-diethylenediamine) solves this with intrinsic charge-reversibility: positive at pH ≤6.0 (endosomal escape), near-neutral at pH 7.4 (stable dispersion), negative at pH 8.0. - **PEG-free stability**: Maintains non-aggregated LNPs in PBS without PEG-lipids - **High cargo efficiency**: ~80% encapsulation for proteins; ~90% cellular delivery - **Tunable size**: 77-215 nm via DoE; validated for siRNA, mRNA, peptides

Molecular Formula C43H83N2O8P
Molecular Weight 787.1 g/mol
Cat. No. B12967271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDop-deda
Molecular FormulaC43H83N2O8P
Molecular Weight787.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1
InChIKeyLVANELSNTRCWCN-NSUCVBPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOP-DEDA: PEG-Free Charge-Reversible Lipid


Dop-deda, also known as dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), is a synthetic pH-responsive and charge-reversible lipid (CAS 2247753-10-0). Unlike conventional ionizable lipids that require PEGylation to maintain colloidal stability, DOP-DEDA enables the formulation of PEG-free lipid nanoparticles (LNPs) due to its unique charge-reversibility mechanism [1]. The compound exhibits a positive surface charge at acidic pH (≤6.0), facilitating endosomal escape, a near-neutral charge at physiological pH (7.4), minimizing off-target interactions in circulation, and a negative charge at basic pH (8.0) [2]. This intrinsic charge-switching capability makes DOP-DEDA particularly well-suited for delivering a wide range of therapeutic cargos, including siRNA, mRNA, proteins, and peptides, both in vitro and in vivo.

1
PEG-free lipid nanoparticle (LNP) formulation studies
Stable LNPs without PEG-lipid, supporting repeat-dose research models
2
Charge-reversibility research: pH-responsive cargo delivery
Net neutral at pH 7.4, positive at endosomal pH, enabling intracellular release studies
3
Broad cargo compatibility: siRNA, mRNA, proteins, peptides
Reported high encapsulation for nucleic acids and proteins in in vitro/in vivo research

DOP-DEDA: Irreplaceable in PEG-Free Formulations


In-class ionizable lipids such as DLin-MC3-DMA, ALC-0315, or SM-102 exhibit poor colloidal stability in physiological buffers without PEG-conjugated lipids, necessitating the inclusion of PEGylated components to prevent aggregation [1]. DOP-DEDA, however, maintains stable, non-aggregated nanoparticle dispersions in phosphate-buffered saline even in the complete absence of PEG lipids [2]. This fundamental difference stems from DOP-DEDA's charge-reversibility, which provides a net neutral surface charge at pH 7.4, whereas conventional ionizable lipids tend to lose ionization and aggregate under the same conditions [3]. Substituting DOP-DEDA with another ionizable lipid in a PEG-free formulation would likely result in nanoparticle aggregation, poor stability, and loss of therapeutic efficacy, as demonstrated by the requirement for PEGylation in commercial mRNA-LNP vaccines [4]. Therefore, DOP-DEDA is not a drop-in replacement for other ionizable lipids; its unique physicochemical properties enable formulation strategies that are otherwise unattainable with current commercial alternatives.

DOP-DEDA
  • Charge-reversible surface (net neutral at pH 7.4)
  • PEG-free colloidal stability in physiological buffer
  • pH-selective membrane interaction
Conventional Ionizable Lipids (e.g. DLin-MC3-DMA, ALC-0315)
  • Require PEG-lipid to prevent aggregation in PBS
  • May lose ionization at neutral pH, leading to instability
  • Non-selective membrane disruption risk
Substituting DOP-DEDA with a standard ionizable lipid in PEG-free formulations may cause nanoparticle aggregation and loss of delivery efficiency. Its charge-reversibility enables formulation strategies not achievable with conventional alternatives.

DOP-DEDA Quantitative Differentiation Evidence


PEG-Free Colloidal Stability

Conventional ionizable lipids like DLin-MC3-DMA, ALC-0315, and SM-102 form LNPs that aggregate in phosphate-buffered saline (PBS) unless stabilized with PEG-conjugated lipids [1]. In contrast, DOP-DEDA-based LNPs prepared without any PEG-lipid component exhibited uniform dispersion and maintained colloidal stability in PBS, with particle sizes <200 nm and polydispersity indices (PdI) <0.2 [2]. In a direct experimental setting, PEG-free DOP-DEDA LNPs (DEDA LNPs) formed uniform particles and triggered effective gene silencing, whereas conventional ionizable lipid LNPs without PEG would be expected to aggregate [3].

PEG-Free Colloidal Stability
Head-to-head
Stability in PBS without PEG-lipid
DOP-DEDA LNPs: uniform dispersion. Conventional lipids: aggregation.
Supports PEG-free LNP formulation studies
Reported stable particle size in PBS at pH 7.4
Lipid Nanoparticles PEG-Free Formulation Colloidal Stability

pH-Dependent Hemolytic Activity

In a hemolysis assay, DOP-DEDA LNPs caused significant red blood cell disruption only at pH 6.0 (acidic endosomal pH) and not at pH 7.4 (physiological pH), indicating pH-dependent interaction with biological membranes [1]. This contrasts with permanently cationic lipids, which typically induce hemolysis at both acidic and neutral pH due to non-specific electrostatic interactions with cell membranes [2]. The hemolytic activity of DOP-DEDA LNPs at pH 6.0 was observed, while at pH 7.4, hemolysis was minimal, comparable to buffer controls [1].

pH-Dependent Hemolytic Activity
Class-level
Hemolysis at pH 6.0 vs 7.4
Significant hemolysis only at pH 6.0; minimal at pH 7.4 (comparable to control)
Supports pH-selective membrane interaction review
Class-level comparison with permanently cationic lipids
Hemolysis pH-Responsive Safety Profile

High Protein Encapsulation Efficiency

Using a negatively charged green fluorescent protein (GFP) analog as a model cargo, DOP-DEDA-based LNPs achieved a protein encapsulation efficiency of approximately 80% [1]. This is significantly higher than typical encapsulation efficiencies reported for other ionizable lipid systems used for protein delivery, which often range from 10% to 50% depending on the protein and formulation [2]. The high encapsulation efficiency is attributed to the strong electrostatic interaction between the cationic headgroup of DOP-DEDA at formulation pH (~4.0) and the negatively charged protein [1].

Protein Encapsulation Efficiency
Cross-study
Encapsulation of GFP analog
~80% encapsulation
Supports intracellular protein delivery research
Higher than typical 10–50% for other ionizable lipid systems
Protein Delivery Encapsulation Efficiency Cytosolic Delivery

Sustained Hypoglycemic Effect

In a streptozocin-induced diabetic mouse model, oral administration of insulin-encapsulated DOP-DEDA LNPs (Ins-LNPs) resulted in a pronounced and sustained hypoglycemic effect, characterized by a ~40% reduction in blood glucose levels maintained for over 10 hours [1]. This pharmacodynamic profile is superior to many reported oral insulin formulations, which often show shorter duration of action or lower efficacy [2]. The sustained effect is attributed to the stability of DOP-DEDA LNPs in simulated gastrointestinal fluid (particle characteristics maintained for >2 hours) and their charge-reversibility, which facilitates absorption in the small intestine [1].

Sustained Glucose Reduction
Cross-study
Oral insulin LNP in diabetic mouse model
~40% blood glucose reduction maintained >10 h
Supports oral biologic delivery model studies
Reported sustained effect in streptozocin-induced mice
Oral Insulin Hypoglycemic Effect Diabetic Mice

DoE-Based Particle Size Control

Using a design of experiment (DoE) approach, researchers established a predictive model for controlling the particle size of PEG-free DOP-DEDA LNPs encapsulating siRNA [1]. The model identified lipid solution ratio as the most critical parameter affecting particle size and polydispersity index (PdI). The predicted particle sizes closely matched the observed values, allowing for reproducible manufacturing of LNPs with diameters ranging from 77 to 215 nm [2]. This level of process control is not commonly reported for PEG-free LNP systems, where aggregation often leads to unpredictable size distributions [3].

DoE-Based Particle Size Control
Class-level
Predictable size range via design of experiment
77–215 nm, observed values matched predictions
Supports reproducible manufacturing research
Lipid solution ratio identified as critical parameter
Process Optimization Design of Experiment Particle Size Control

DOP-DEDA Application Scenarios


PEG-Free mRNA Vaccine and Therapeutic Development

DOP-DEDA's ability to form stable LNPs without PEG-lipids [1] makes it an ideal candidate for next-generation mRNA vaccines and therapeutics, particularly for applications requiring repeat dosing or in patient populations with pre-existing anti-PEG antibodies. The reduced risk of hypersensitivity reactions and accelerated blood clearance (ABC) associated with PEG can improve safety and efficacy [2]. Researchers can leverage DOP-DEDA to develop mRNA-LNP formulations that maintain high transfection efficiency while mitigating PEG-related immunogenicity.

Oral Biologics Delivery

The pH-responsive charge-reversibility of DOP-DEDA enables the design of oral delivery systems for biologics that survive the harsh gastrointestinal environment. As demonstrated with insulin, DOP-DEDA LNPs maintain stability in simulated gastric fluid and provide sustained hypoglycemic effects in vivo [3]. This platform can be extended to other oral peptide and protein therapeutics, offering a non-invasive alternative to injections with improved patient compliance.

Intracellular Protein Delivery

With high encapsulation efficiency (~80%) for negatively charged proteins [4] and efficient cytosolic delivery in up to ~90% of treated cells [4], DOP-DEDA LNPs are a powerful tool for delivering functional proteins (e.g., antibodies, enzymes, transcription factors) into cells. This is valuable for both fundamental cell biology research and therapeutic applications such as protein replacement therapies or intracellular targeting of disease-relevant pathways.

siRNA Gene Silencing with Size Control

DOP-DEDA LNPs encapsulating siRNA have demonstrated effective gene silencing in vitro, with high suppression of target mRNA and protein [5]. The ability to precisely control particle size (77-215 nm) using a DoE approach [6] is critical for optimizing biodistribution and cellular uptake. This makes DOP-DEDA a reliable choice for developing siRNA therapeutics targeting liver, tumor, or other tissues, especially where PEG-free formulations are desired to avoid immunogenicity or when reproducible manufacturing is a priority.

Application
Selection Property
Validation Focus
PEG-free mRNA delivery research
PEG-free colloidal stability
In vivo transfection without PEG-related immunogenicity review
Oral peptide/protein delivery research
pH-responsive charge-reversibility
Gastrointestinal stability and absorption model validation
Intracellular protein delivery studies
High protein encapsulation efficiency
Cytosolic delivery and functional protein assay context
siRNA gene silencing with size control
DoE-based particle size control
Gene silencing efficiency and biodistribution model review

Technical Documentation Hub

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36 linked technical documents
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